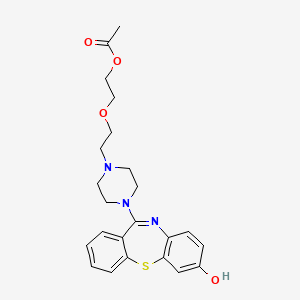

7-HydroxyQuetiapineAcetate

Description

7-HydroxyQuetiapineAcetate is a derivative or metabolite of quetiapine, an atypical antipsychotic primarily used to treat schizophrenia and bipolar disorder. While the exact structural and functional role of the acetate moiety remains unclear in the provided evidence, 7-HydroxyQuetiapine itself is a well-documented active metabolite of quetiapine. Key properties of 7-HydroxyQuetiapine include:

Properties

Molecular Formula |

C23H27N3O4S |

|---|---|

Molecular Weight |

441.5 g/mol |

IUPAC Name |

2-[2-[4-(2-hydroxybenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethyl acetate |

InChI |

InChI=1S/C23H27N3O4S/c1-17(27)30-15-14-29-13-12-25-8-10-26(11-9-25)23-19-4-2-3-5-21(19)31-22-16-18(28)6-7-20(22)24-23/h2-7,16,28H,8-15H2,1H3 |

InChI Key |

WYWODQNHXCBWLV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCCOCCN1CCN(CC1)C2=NC3=C(C=C(C=C3)O)SC4=CC=CC=C42 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 7-HydroxyQuetiapineAcetate involves the hydroxylation of quetiapine. This process is typically carried out using cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6 . Industrial production methods often involve the use of metabolically competent human liver cell models, such as HepaRG, to facilitate the biotransformation of quetiapine into its hydroxylated form .

Chemical Reactions Analysis

7-HydroxyQuetiapineAcetate undergoes various chemical reactions, including:

Reduction: Although less common, reduction reactions can occur under specific conditions.

Substitution: This compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common reagents used in these reactions include cytochrome P450 inhibitors like ketoconazole and quinidine, which help study the metabolic pathways . The major products formed from these reactions are further hydroxylated and dealkylated metabolites .

Scientific Research Applications

7-HydroxyQuetiapineAcetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-HydroxyQuetiapineAcetate involves its interaction with various neurotransmitter receptors. It primarily acts as an antagonist at dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors . This interaction helps in modulating neurotransmitter activity, thereby exerting antipsychotic effects. The compound also affects histamine and adrenergic receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Molecular Properties of Quetiapine and Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|

| Quetiapine | C₂₁H₂₅N₃O₂S | 383.51 | 111974-72-2 | Parent drug; antipsychotic |

| 7-HydroxyQuetiapine | C₂₁H₂₅N₃O₃S | 399.51 | 139079-39-3 | Active metabolite; hydroxylated form |

| 7-HydroxyQuetiapine-d8 | C₂₁H₁₇D₈N₃O₃S | 407.56 | 1185098-57-0 | Deuterated tracer for metabolic studies |

Key Observations :

Pharmacokinetic and Functional Comparisons

Table 2: Pharmacokinetic Data

| Compound | Serum Half-Life (Hours) | Clearance (L/h) | Bioavailability | Notes |

|---|---|---|---|---|

| Quetiapine | ~6-7 | 6-12 | ~9% | Rapidly metabolized in the liver |

| 7-HydroxyQuetiapine | ~12 | Not reported | Active metabolite | Contributes to therapeutic effects |

Key Findings :

- Metabolic Role : 7-HydroxyQuetiapine is a major metabolite of quetiapine, contributing to its antipsychotic effects. Studies show that serum concentrations of 7-HydroxyQuetiapine correlate with ingested quetiapine doses, suggesting linear pharmacokinetics .

- Toxicity : Elevated serum levels of 7-HydroxyQuetiapine in overdose cases may exacerbate adverse effects, such as sedation and cardiovascular instability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.